Cas no 71861-83-1 (1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1))
![1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) structure](https://www.kuujia.com/scimg/cas/71861-83-1x500.png)
71861-83-1 structure
Product name:1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)
1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)
- Me-QNB
- 1-Azoniabicyclo[2.2.2]octane,3-[(hydroxydiphenylacetyl)oxy]-1-methyl-,iodide
- Quinuclidinyl benzylate iodomethylate
- 3-(2-Hydroxy-2,2-diphenylacetoxy)-1-methylquinuclidin-1-ium iodide
- 71861-83-1
-
- Inchi: InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
- InChI Key: YCVUWYMRBRAYRO-UHFFFAOYSA-M
- SMILES: C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]
Computed Properties
- Exact Mass: 479.09600
- Monoisotopic Mass: 479.09574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: -0.33270
1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) Related Literature
-
1. The relationship between charge density and the chemical shifts of fluorine nuclei in aromatic compoundsJ. W. Emsley J. Chem. Soc. A 1968 2018
71861-83-1 (1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)) Related Products
- 13118-11-1(N-Methyl-3-pyrrolidinyl Cyclopentylmandelate (mixture of diastereomers))
- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)
- 899737-08-7(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-chlorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 37199-66-9(Potassium polysulfide)
- 1784507-60-3(1-(5-(Difluoromethyl)-2-methylphenyl)propan-2-one)
- 1807141-63-4(Methyl 5-(difluoromethyl)-4-methyl-2-nitropyridine-3-carboxylate)
- 1018636-97-9(4-(5-Fluoro-1H-indol-3-yl)butan-2-amine)
- 2639378-37-1(rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid)
- 306289-83-8(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-cyanobenzamide)
- 1805730-63-5(1-Bromo-3-(3-iodo-4-methylphenyl)propan-2-one)
Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk
